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Abstract

Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small
cell lung cancer (NSCLC) harboring specific EGFR mutations. This technical guide provides an
in-depth overview of the discovery, mechanism of action, preclinical evaluation, and clinical
development of Nazartinib. It includes a compilation of key quantitative data, detailed
experimental methodologies for seminal studies, and visualizations of the EGFR signaling
pathway and the drug development process.

Introduction

The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated,
can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC).[1]
First and second-generation EGFR-TKIs demonstrated significant efficacy in patients with
activating EGFR mutations (e.g., exon 19 deletions and L858R). However, their effectiveness is
often limited by the emergence of resistance, frequently through the acquisition of a secondary
T790M "gatekeeper" mutation in the EGFR kinase domain.[2] Nazartinib was designed to
overcome this resistance mechanism by selectively targeting both the initial activating
mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize
off-target toxicities.[2][3]
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Mechanism of Action

Nazartinib is an orally bioavailable, covalent inhibitor of mutant EGFR.[1] It forms an
irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR
kinase domain. This covalent binding leads to sustained inhibition of EGFR signaling pathways.
[1] Nazartinib is highly selective for mutant forms of EGFR, including the T790M resistance
mutation, over wild-type EGFR. This selectivity is crucial for its improved therapeutic window
compared to earlier generation EGFR inhibitors.[2][3]

Preclinical Development
In Vitro Activity

Nazartinib has demonstrated potent inhibitory activity against various EGFR mutations in both
biochemical and cellular assays. The tables below summarize key in vitro efficacy data.

Table 1: Biochemical and Cellular Activity of Nazartinib (EGF816)

Parameter EGFR Mutant Value Reference
IC50 (NM) L858R 36 [3]
Exon 19 deletion 23 [3]

L858R + T790M

Exon 19 deletion +

T790M

G719S >100 [3]
G719S + T790M ~100 [3]
L861Q >100 [3]
L861Q + T790M ~100 [3]
Exon 20 insertion Similar to Osimertinib [3]

Table 2: Comparative IC50 Values (nM) of EGFR TKiIs in Lung Cancer Cell Lines
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In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Nazartinib was evaluated in mouse xenograft models using human
NSCLC cell lines. Nazartinib demonstrated significant tumor growth inhibition in these models.

Clinical Development

The clinical development of Nazartinib has been primarily investigated in the multicenter, open-
label, Phase I/1l study NCT02108964.[4]

Phase | Dose-Escalation Study

The Phase | part of the NCT02108964 study was designed to determine the maximum
tolerated dose (MTD) and the recommended Phase Il dose (RP2D) of Nazartinib in patients
with EGFR-mutant solid malignancies.[4]

Design: Patients with locally advanced or metastatic NSCLC with specific EGFR mutations
received escalating oral doses of Nazartinib once daily in 28-day cycles.[4]

Dose Levels: 75 mg, 100 mg, 150 mg, 200 mg, 225 mg, 300 mg, and 350 mg.[2]

Results: The MTD was not reached. The RP2D was established at 150 mg once daily.[2]

Safety: The most common adverse events were rash (maculopapular and acneiform),
diarrhea, pruritus, fatigue, and stomatitis, which were mostly grade 1-2.[2]
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Phase Il Study in Treatment-Naive Patients

The Phase Il part of the NCT02108964 study evaluated the efficacy and safety of Nazartinib at
the RP2D of 150 mg once daily in treatment-naive patients with advanced EGFR-mutant

NSCLC.[5]

Table 3: Efficacy Results from the Phase Il Study of Nazartinib in Treatment-Naive EGFR-
Mutant NSCLC (NCT02108964)

Endpoint

All Patients (N=45)

Patients with
Baseline Brain
Metastases (n=18)

Reference

Overall Response
Rate (ORR)

69% (95% Cl, 53-82)

67% (95% Cl, 41-87)

[5]

Median Progression-
Free Survival (PFS)

18 months (95% Cl,
15-NE)

17 months (95% Cl,
11-21)

[5]

Median Overall
Survival (OS)

Not Estimable

[5]

NE: Not Estimable

These results demonstrated promising efficacy and a manageable safety profile for first-line

Nazartinib in this patient population, including those with brain metastases.[5]

Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway in NSCLC

The following diagram illustrates the EGFR signaling pathway and the points of intervention by
EGFR TKiIs like Nazartinib.
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Caption: EGFR signaling cascade and inhibition by Nazartinib.
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Nazartinib Discovery and Development Workflow

This diagram outlines the key phases in the discovery and development of Nazartinib.
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Caption: Nazartinib's drug discovery and development pipeline.

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of
Nazartinib. These are generalized methods and may not reflect the exact proprietary protocols
used in all studies.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP
present, which signals the presence of metabolically active cells.

o Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 3,000-
5,000 cells per well in 100 pL of appropriate growth medium. Incubate overnight at 37°C in a
humidified 5% CO2 incubator.

e Compound Treatment: Prepare serial dilutions of Nazartinib in growth medium. Add the
diluted compound to the wells, typically in a volume of 100 pL, to achieve the final desired
concentrations. Include a vehicle control (e.g., DMSO).

 Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

e Assay Procedure:

o

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

[¢]

Add 100 L of CellTiter-Glo® Reagent to each well.

[¢]

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

[e]

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

o Data Acquisition: Measure the luminescence using a plate reader.

o Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting
the percentage of cell viability against the logarithm of the drug concentration and fitting the
data to a sigmoidal dose-response curve.
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EGFR Phosphorylation Assay (Cell-Based ELISA)

This assay measures the level of phosphorylated EGFR in cells to assess the inhibitory activity
of compounds like Nazartinib.

o Cell Seeding: Seed NSCLC cells in a 96-well plate and incubate overnight as described for
the cell viability assay.

o Compound Treatment: Treat the cells with various concentrations of Nazartinib for a
specified period (e.g., 2-4 hours).

e Cell Lysis:
o Aspirate the medium and wash the cells with ice-cold PBS.
o Add 100 pL of lysis buffer containing protease and phosphatase inhibitors to each well.
o Incubate on ice for 10-15 minutes with gentle agitation.

o ELISA Procedure:

o Coat a 96-well ELISA plate with a capture antibody specific for total EGFR overnight at
4°C.

o Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

o Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room
temperature.

o Add cell lysates to the wells and incubate for 2 hours at room temperature.
o Wash the plate.

o Add a detection antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR
Tyrl068) and incubate for 1-2 hours at room temperature.

o Wash the plate.
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[e]

Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1
hour at room temperature.

[e]

Wash the plate.

o

Add a substrate solution (e.g., TMB) and incubate until color develops.

[¢]

Stop the reaction with a stop solution (e.g., 2N H2S04).

o Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

o Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal and calculate
the half-maximal effective concentration (EC50) for the inhibition of EGFR phosphorylation.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Nazartinib in
a mouse model.

o Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., 5 x 1076
H1975 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice
(e.g., nude or SCID mice).

e Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor
dimensions with calipers. When the tumors reach a predetermined size (e.g., 100-200 mms3),
randomize the mice into treatment and control groups.

o Drug Administration: Administer Nazartinib orally (e.g., by gavage) once daily at various dose
levels. The control group receives the vehicle.

e Monitoring:

o Measure tumor volume and body weight 2-3 times per week. Tumor volume can be
calculated using the formula: (length x width?)/2.

o Monitor the general health and behavior of the animals.
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» Study Endpoint: Continue the treatment for a specified duration (e.g., 21-28 days) or until the
tumors in the control group reach a maximum allowed size.

» Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Analyze pharmacokinetic and pharmacodynamic markers from blood and tumor tissue
samples if collected.

Synthesis of Nazartinib

The chemical synthesis of Nazartinib, with the IUPAC name (R,E)-N-(7-chloro-1-(1-(4-
(dimethylamino)but-2-enoyl)azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide,
involves a multi-step process.[6][7] A key step in the synthesis is the amide coupling of a 2-
aminobenzimidazole intermediate with (E)-4-(dimethylamino)but-2-enoic acid.[7] The synthesis
of the benzimidazole core involves the reaction of a substituted diamine with cyanogen
bromide, followed by coupling with the appropriate isonicotinic acid derivative.[7]

Resistance Mechanisms

Despite the efficacy of third-generation EGFR TKis like Nazartinib, acquired resistance can still
develop. The mechanisms of resistance are diverse and can be broadly categorized as on-
target (alterations in the EGFR gene) or off-target (activation of bypass signaling pathways).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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